2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C9H12N2O4 and a molecular weight of 212.21 g/mol . It is a derivative of ethan-1-ol, where the amino group is substituted at the second position, and the phenyl ring is substituted with a methoxy group at the second position and a nitro group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol typically involves the reaction of 2-methoxy-4-nitroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the nitro group, resulting in different chemical and biological properties.
2-Amino-2-(4-nitrophenyl)ethan-1-ol: Lacks the methoxy group, affecting its reactivity and applications.
2-Amino-2-(2-methoxy-4-chlorophenyl)ethan-1-ol:
Uniqueness
2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-amino-2-(2-methoxy-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H12N2O4/c1-15-9-4-6(11(13)14)2-3-7(9)8(10)5-12/h2-4,8,12H,5,10H2,1H3 |
InChI Key |
LCNOPWIDKZTHKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(CO)N |
Origin of Product |
United States |
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